molecular formula C12H15NO2 B8356927 N-Allyl-2-(4-hydroxyphenyl)propanamide

N-Allyl-2-(4-hydroxyphenyl)propanamide

Cat. No. B8356927
M. Wt: 205.25 g/mol
InChI Key: UHLBDLUFQMVKKM-UHFFFAOYSA-N
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Patent
US07816367B2

Procedure details

N,N′-Carbonyldiimidazole (22.65 g, 140 mmol) was added to commercially available 2-(4-hydroxyphenyl)propionic acid (21 g, 127 mmol) in THF (100 mL). Gentle warming and gas evolution was observed. The resulting mixture was stirred for 3 h. Allylamine (10.9 g, 190.5 mmol) and Et3N (19.2 mL, 190.5 mmol) were added dropwise, and the mixture was stirred overnight. The reaction was quenched with water (200 mL) and the organic phase was extracted with ethyl acetate (50 mL×3). The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The product was purified by flash chromatography (elution with ethyl acetate). Phenol 49.1 was obtained as a white solid. MS ESI m/e: 206 (M−H).
[Compound]
Name
N,N′-Carbonyldiimidazole
Quantity
22.65 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
19.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=O)=[CH:4][CH:3]=1.[CH2:13]([NH2:16])[CH:14]=[CH2:15].CCN(CC)CC>C1COCC1>[CH2:13]([NH:16][C:9](=[O:11])[CH:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1)[CH3:12])[CH:14]=[CH2:15]

Inputs

Step One
Name
N,N′-Carbonyldiimidazole
Quantity
22.65 g
Type
reactant
Smiles
Name
Quantity
21 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C=C)N
Name
Quantity
19.2 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Gentle warming
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted with ethyl acetate (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (elution with ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)NC(C(C)C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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